molecular formula C10H16O4 B3050212 Dipropyl maleate CAS No. 2432-63-5

Dipropyl maleate

Cat. No.: B3050212
CAS No.: 2432-63-5
M. Wt: 200.23 g/mol
InChI Key: DSTWFRCNXMNXTR-UHFFFAOYSA-N
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Description

Dipropyl maleate, also known as dipropyl (2Z)-but-2-enedioate, is an organic compound with the molecular formula C10H16O4. It is a diester of maleic acid and is commonly used in various industrial applications due to its unique chemical properties. This compound is a colorless to pale yellow liquid that is soluble in many organic solvents such as alcohols, ethers, and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl maleate can be synthesized through the esterification of maleic anhydride with 1-propanol. The reaction typically involves the use of a catalyst and is carried out under reflux conditions. One common method involves the use of 3,3′-(2,2-bis(hydroxymethyl)propane-1,3-diyl)bis(1-methyl-1H-imidazol-3-ium) hydrogen sulfate as a catalyst, with the reaction being conducted for 9 hours under Dean-Stark conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. Maleic anhydride and 1-propanol are reacted in the presence of a suitable catalyst, and the reaction mixture is heated to facilitate the formation of the ester. The product is then purified through distillation or other separation techniques to obtain this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Dipropyl maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Dipropyl maleate exerts its effects by interacting with specific molecular targets and pathways. For example, it can activate the Nrf2 transcription factor, leading to the upregulation of antioxidant and detoxification enzymes. This activation helps protect cells from oxidative stress and other harmful conditions. The compound’s ability to modulate signaling pathways involved in inflammation and cell proliferation further contributes to its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Dioctyl maleate
  • Dibutyl maleate
  • Bis(2-ethylhexyl) maleate
  • Diisobutyl maleate
  • Diisooctyl maleate

Uniqueness

Dipropyl maleate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other maleate esters. Its solubility in various organic solvents and its ability to modulate cellular signaling pathways make it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

dipropyl (Z)-but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTWFRCNXMNXTR-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C=CC(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)/C=C\C(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014584
Record name Dipropyl maleate
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Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2432-63-5
Record name 1,4-Dipropyl (2Z)-2-butenedioate
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Record name Dipropyl maleate
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Record name Dipropyl maleate
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Record name 2-Butenedioic acid (2Z)-, 1,4-dipropyl ester
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Record name Dipropyl maleate
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Record name Dipropyl maleate
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Record name DIPROPYL MALEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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